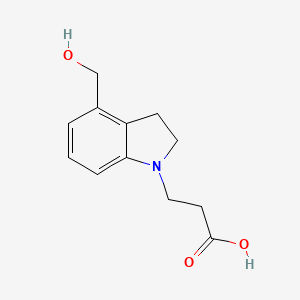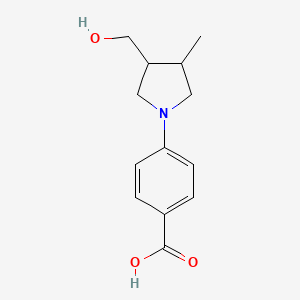
2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)butan-1-one
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound may serve as a precursor in the synthesis of potential therapeutic agents. Its structure suggests it could be useful in creating molecules that interact with central nervous system receptors, potentially leading to new treatments for neurological disorders .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this chloro-hydroxy-methylpiperidine derivative could be used to study enzyme-substrate interactions. Its unique structure might inhibit certain enzymes, providing insights into their functioning and aiding in the development of enzyme-targeted drugs .
Pharmacology: Pharmacokinetic Profiling
Pharmacologists could explore the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for developing new drugs with optimal efficacy and safety profiles .
Organic Synthesis: Building Block for Complex Molecules
Organic chemists might employ this compound as a building block for synthesizing more complex molecules. Its reactive functional groups make it a versatile intermediate for constructing diverse organic compounds with potential applications in various industries .
Materials Science: Functional Material Development
In materials science, the compound’s unique functional groups could be utilized to modify the surface properties of materials, potentially leading to the development of new materials with specific characteristics like increased durability or chemical resistance .
properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-8(11)10(14)12-5-4-9(13)7(2)6-12/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVKIWAJLAPFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C(C1)C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)

![2-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479086.png)

![5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479091.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)



![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)
![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)
![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)